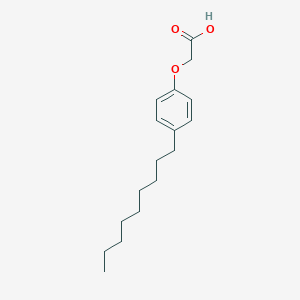

2-(4-Nonylphenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-nonylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISAHDHKGPWBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062850 | |

| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3115-49-9 | |

| Record name | 4-Nonylphenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Nonylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-nonylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nonylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (P-NONYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0429MG8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 2-(4-Nonylphenoxy)acetic acid

An In-Depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid: Properties, Biological Activity, and Methodologies

Abstract

This compound is a molecule of significant duality, functioning as both a specified industrial chemical and an environmental metabolite of widespread commercial surfactants. Primarily utilized as a corrosion inhibitor and antifoaming agent in lubricants and fuels, its origins are inextricably linked to the environmental degradation of nonylphenol ethoxylates (NPEOs), formerly ubiquitous in detergents and other formulations. This guide provides a comprehensive technical overview for researchers and scientists, detailing the compound's physicochemical properties, industrial applications, and environmental formation. We delve into its complex toxicological profile, which is characterized by corrosive properties and, most notably, a potential for endocrine disruption, largely informed by its metabolic relationship to the known xenoestrogen 4-nonylphenol. Detailed, field-proven protocols for its chemical synthesis, analytical quantification via RP-HPLC, and in vitro assessment of endocrine activity are provided to equip professionals with the necessary methodologies for its study.

Chemical Identity and Physicochemical Properties

This compound (CAS No: 3115-49-9) is a carboxylic acid derivative of 4-nonylphenol.[1][2] The structure consists of a phenol ring substituted at the para position with a branched nonyl (nine-carbon) alkyl chain, with an acetic acid moiety linked via an ether bond. This amphiphilic nature, conferred by the lipophilic alkylphenol portion and the hydrophilic carboxylic acid group, dictates its physical properties and applications. While industrially produced nonylphenol is a complex mixture of isomers with branched alkyl chains, the 4-substituted isomer is predominant.[3][4]

| Property | Value | Source(s) |

| CAS Number | 3115-49-9 | [1][2][5][6][7] |

| Molecular Formula | C₁₇H₂₆O₃ | [1][2][5][6] |

| Molecular Weight | 278.39 g/mol | [1][2][5] |

| Appearance | Clear to light-amber liquid | [1][8] |

| Solubility | Insoluble in water; Soluble in alkali and organic solvents | [8] |

| Density | ~1.017 g/cm³ | [5][9] |

| Boiling Point | 406.8 ± 20.0 °C at 760 mmHg | [9][10] |

| Flash Point | 140.1 ± 15.3 °C | [9][11] |

| Synonyms | (p-Nonylphenoxy)acetic acid, 4-Nonylphenoxyacetic acid | [2][6][9] |

Environmental Origin and Significance

This compound is not primarily manufactured for release into the environment; rather, it is a significant degradation product of nonylphenol ethoxylates (NPEOs). NPEOs are non-ionic surfactants extensively used for decades in industrial cleaners, detergents, paints, and pesticides.[3][12][13] When products containing NPEOs are disposed of "down-the-drain," they enter wastewater treatment plants.[3][14] During aerobic biological treatment, microbial activity shortens the hydrophilic ethoxylate chain, leading to the formation of persistent, more lipophilic metabolites such as 4-nonylphenol (4-NP) and, through further oxidation, carboxylated derivatives like this compound.[15][16]

The formation of this compound is a critical step in the environmental fate of NPEOs, as it represents a transformation from a relatively benign surfactant into metabolites with known environmental and toxicological concerns.

Toxicological Summary

The compound poses several direct chemical hazards, primarily related to its corrosive and sensitizing nature.

| Toxicological Endpoint | Result | Hazard Classification | Source(s) |

| Acute Oral Toxicity | LD₅₀ = 1674 mg/kg bw (rat) | Harmful if swallowed | |

| Skin Irritation/Corrosion | Corrosive effects observed in rabbits | Causes severe skin burns | [17] |

| Eye Irritation/Damage | Corrosion of cornea, iris, and conjunctiva in rabbits | Causes serious eye damage | |

| Skin Sensitization | Positive result in guinea pig maximization test (75%) | May cause an allergic skin reaction | |

| Genotoxicity | Negative in both in vitro and in vivo assays | Not considered genotoxic | [17] |

Key Experimental Protocols

For researchers investigating this compound, robust methodologies for its synthesis, analysis, and biological assessment are crucial.

Synthesis via Williamson Ether Synthesis

This protocol describes a standard method for producing phenoxyacetic acids from a phenol and a haloacetate. The causality lies in the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the chloroacetate.

Principle: 4-Nonylphenol is deprotonated by a strong base (e.g., sodium hydroxide) to form the more nucleophilic sodium 4-nonylphenoxide. This phenoxide then displaces the chloride ion from sodium chloroacetate in an Sₙ2 reaction to form the ether linkage. The final product is precipitated by acidification. [18] Step-by-Step Methodology:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-nonylphenol in a suitable solvent like ethanol or a water/toluene mixture.

-

Add 1.05 equivalents of sodium hydroxide (as a concentrated aqueous solution) dropwise with stirring. The formation of the sodium phenoxide salt may be observed.

-

Condensation Reaction: Prepare a separate solution of 1.1 equivalents of sodium chloroacetate in water.

-

Heat the phenoxide solution to reflux (approx. 90-100 °C).

-

Add the sodium chloroacetate solution dropwise to the refluxing phenoxide solution over 30-60 minutes.

-

Maintain the reaction at reflux for 2-4 hours to ensure complete reaction. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the aqueous layer.

-

Transfer the aqueous solution to a beaker and cool in an ice bath.

-

Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. The this compound product will precipitate as an oil or solid.

-

Purification: Collect the crude product by vacuum filtration if solid, or by extraction with a water-immiscible solvent (e.g., diethyl ether or ethyl acetate) if oily.

-

Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Analytical Quantification using RP-HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quantifying this compound in various matrices.

Principle: The compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18). A polar mobile phase is used for elution, and the compound is detected by its UV absorbance. [19]The choice of a C18 column is critical due to the molecule's high lipophilicity (XLogP3 ≈ 6.0), ensuring sufficient retention and separation from more polar matrix components. [9] Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: Deionized water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: ~275 nm (corresponding to the absorbance of the phenol chromophore).

-

Gradient: Start with a 50:50 mixture of A:B, increasing to 100% B over 10 minutes. Hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (Note: Gradient must be optimized for specific sample matrix).

-

-

Sample Preparation:

-

Dissolve standards and samples in the mobile phase or a compatible solvent (e.g., acetonitrile).

-

Ensure all samples are filtered through a 0.22 µm syringe filter before injection to prevent column clogging.

-

-

Quantification: Generate a calibration curve using standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve.

In Vitro Assessment of Endocrine Activity (YES Assay)

The Yeast Estrogen Screen (YES) assay is a widely used reporter gene assay to detect estrogenic or anti-estrogenic activity of test compounds. [17] Principle: The assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains two foreign genetic elements: the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) fused to an estrogen response element (ERE). When an estrogenic compound binds to the hER, the receptor-ligand complex binds to the ERE, activating transcription of the reporter gene. The resulting enzyme production can be quantified colorimetrically.

Regulatory Context and Conclusion

Due to the endocrine-disrupting properties and environmental persistence of their degradation products, the use of nonylphenol (NP) and nonylphenol ethoxylates (NPEOs) has been heavily restricted in many regions. In the European Union, under the REACH regulation, NP and NPEOs are banned for use in concentrations ≥0.1% in applications like domestic cleaning, textiles, and cosmetics. [20][21]While these regulations target the parent compounds, they indirectly impact the environmental levels of metabolites like this compound.

References

-

Sarmah, A. K., & Halling-Sørensen, B. (n.d.). Biological degradation pathways for Nonylphenol Ethoxylates (NPEO) in the environment under aerobic and anaerobic conditions. ResearchGate. Retrieved from [Link]

-

Zúñiga-Benítez, H., et al. (n.d.). Biodegradation of Polyethoxylated Nonylphenols. PMC - NIH. Retrieved from [Link]

-

4-Nonylphenol. (n.d.). Rupa Health. Retrieved from [Link]

-

4-Nonylphenol adsorption, environmental impact and remediation: a review. (n.d.). ResearchGate. Retrieved from [Link]

-

Nonylphenol ethoxylate degradation in detergents during shelf time, a new exposure pathway, and a perspective on their substitution. (2024). PubMed. Retrieved from [Link]

-

Acetic acid, 2-(4-nonylphenoxy)-. (2018). SIELC Technologies. Retrieved from [Link]

-

Nonylphenol. (n.d.). Wikipedia. Retrieved from [Link]

-

Nonylphenol ethoxylate degradation in detergents during shelf time, a new exposure pathway, and a perspective on their substitution. (2024). ResearchGate. Retrieved from [Link]

-

(4-Nonylphenoxy)acetic acid | CAS#:3115-49-9. (n.d.). Chemsrc. Retrieved from [Link]

-

Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid. MAK Value Documentation. Publisso. Retrieved from [Link]

-

Nonylphenols and Water. (n.d.). Minnesota Department of Health. Retrieved from [Link]

-

Nonylphenol(NP). (n.d.). Taiwan FDA. Retrieved from [Link]

-

Acetic acid, (4-nonylphenoxy)- - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. Retrieved from [Link]

-

Fact-Sheet: Nonylphenol and nonylphenol ethoxylates. (n.d.). Swedish Chemicals Agency. Retrieved from [Link]

-

The Environmental Fate and Safety of Nonylphenol Ethoxylates. (n.d.). ASTM Digital Library. Retrieved from [Link]

-

Nonylphenol and its derivatives: Environmental distribution, treatment strategy, management and future perspectives. (2025). ResearchGate. Retrieved from [Link]

-

4-Nonylphenol | C15H24O. (n.d.). PubChem. Retrieved from [Link]

-

(p-Nonylphenoxy)acetic acid | C17H26O3. (n.d.). PubChem. Retrieved from [Link]

-

Acetic acid, 2-(4-nonylphenoxy)- - Substance Details. (n.d.). US EPA. Retrieved from [Link]

-

This compound CAS NO.3115-49-9. (n.d.). LookChem. Retrieved from [Link]

- Phenoxyacetic acid derivative synthesis method. (2013). Google Patents.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Nonylphenol - Wikipedia [en.wikipedia.org]

- 4. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3115-49-9 | FN70496 [biosynth.com]

- 6. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. This compound | 28065-23-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. This compound | CAS: 3115-49-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. (4-Nonylphenoxy)acetic acid | CAS#:3115-49-9 | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

- 13. dl.astm.org [dl.astm.org]

- 14. health.state.mn.us [health.state.mn.us]

- 15. researchgate.net [researchgate.net]

- 16. Biodegradation of Polyethoxylated Nonylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. series.publisso.de [series.publisso.de]

- 18. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 19. Acetic acid, 2-(4-nonylphenoxy)- | SIELC Technologies [sielc.com]

- 20. Fact-Sheet: Nonylphenol and nonylphenol ethoxylates - The Danish Environmental Protection Agency [eng.mst.dk]

- 21. researchgate.net [researchgate.net]

(4-Nonylphenoxy)acetic acid CAS number 3115-49-9

An In-Depth Technical Guide to (4-Nonylphenoxy)acetic acid (CAS: 3115-49-9)

Executive Summary

(4-Nonylphenoxy)acetic acid (4-NPAA), with CAS Registry Number 3115-49-9, is a carboxylic acid derivative of 4-nonylphenol. While it has niche industrial applications, primarily as a corrosion inhibitor in lubricants and fuels, its primary significance in the scientific community stems from its status as a metabolite of nonylphenol ethoxylates (NPEOs)[1][2]. NPEOs are high-production-volume non-ionic surfactants used in detergents, paints, pesticides, and personal care products[3]. The environmental degradation of these surfactants leads to the formation of 4-NPAA and its more widely studied precursor, 4-nonylphenol (4-NP), both of which are considered endocrine-disrupting chemicals (EDCs)[4][5]. This guide provides a comprehensive technical overview of 4-NPAA, consolidating information on its synthesis, analytical characterization, toxicological profile, and biological activity to support advanced research and risk assessment.

Physicochemical and Chemical Identity

Understanding the fundamental properties of 4-NPAA is critical for designing experimental protocols, from synthesis and purification to analytical detection and toxicological assays.

| Property | Value | Source(s) |

| CAS Number | 3115-49-9 | [6][7] |

| Molecular Formula | C₁₇H₂₆O₃ | [6][8] |

| Molecular Weight | 278.39 g/mol | [6][8] |

| IUPAC Name | 2-(4-nonylphenoxy)acetic acid | [9] |

| Synonyms | 4-NPAA, NP1EC, (p-Nonylphenoxy)acetic acid | [9][10] |

| LogP (Octanol-Water Partition Coefficient) | 5.77 (Calculated) | [6] |

| Physical Form | Varies; may be a viscous liquid or solid | [2][3] |

| InChIKey | NISAHDHKGPWBEM-UHFFFAOYSA-N | [6][7] |

Note: The "nonyl" group is typically a complex mixture of branched isomers[11][12].

Synthesis and Manufacturing

The primary laboratory and industrial route to synthesizing 4-NPAA and similar phenoxyacetic acids is the Williamson ether synthesis.

Core Principle: Williamson Ether Synthesis

This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) pathway.[13] The synthesis involves the deprotonation of a phenol (in this case, 4-nonylphenol) by a strong base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an α-halo acid (chloroacetic acid), displacing the halide to form the ether linkage[13][14].

Causality : The choice of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is crucial because phenols are significantly more acidic than aliphatic alcohols, allowing for near-complete conversion to the phenoxide nucleophile[15][16]. The reaction works best with a primary alkyl halide (chloroacetic acid), as this minimizes competing elimination reactions that can occur with secondary or tertiary halides[14].

Caption: Williamson Ether Synthesis pathway for 4-NPAA.

Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for synthesizing and purifying 4-NPAA. Validation is achieved through sequential purification and characterization steps.

Materials:

-

4-Nonylphenol (technical grade mixture of isomers)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (6M HCl)

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Deprotonation (Formation of Nucleophile): a. In a round-bottom flask equipped with a reflux condenser, dissolve 4-nonylphenol in an aqueous solution of 30% NaOH[15]. Use a molar excess of NaOH to ensure complete deprotonation. b. Gently heat the mixture with stirring until a homogeneous solution of the sodium 4-nonylphenoxide is formed.

-

Sₙ2 Reaction: a. While the phenoxide solution is warm, add a 50% aqueous solution of chloroacetic acid dropwise through the condenser over 10-15 minutes[16]. Rationale: Slow addition controls the exothermic reaction. b. Once the addition is complete, heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion[15][16].

-

Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with deionized water. b. Transfer the solution to a separatory funnel. Cautiously acidify with 6M HCl until the solution is acidic (test with litmus or pH paper)[15]. This protonates the carboxylate of the product, making it insoluble in water. c. Extract the aqueous mixture with diethyl ether (2-3 times). The organic product will move into the ether layer. d. Wash the combined ether layers with water to remove inorganic salts. e. Perform a crucial purification step by extracting the ether layer with a saturated sodium bicarbonate solution[15]. The acidic product (4-NPAA) will be deprotonated again and move into the aqueous bicarbonate layer, leaving non-acidic impurities (like unreacted 4-nonylphenol) in the ether layer. f. Separate the aqueous bicarbonate layer and cautiously re-acidify it with 6M HCl. The purified 4-NPAA will precipitate as an oil or solid. g. Extract the purified product back into fresh diethyl ether. h. Dry the final ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the final product.

-

Validation: Confirm the identity and purity of the product using analytical methods such as HPLC, LC-MS (see Section 4.0), and NMR.

Analytical Methodologies

Accurate quantification of 4-NPAA, especially at trace levels in environmental and biological matrices, requires sophisticated analytical techniques. The methods of choice are high-performance liquid chromatography (HPLC) coupled with various detectors.

Chromatographic Separation

Reversed-phase (RP) HPLC is the standard technique for separating 4-NPAA from its parent compounds and other metabolites[6][17]. A C8 or C18 stationary phase is typically used. The mobile phase usually consists of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase (using formic or phosphoric acid)[6]. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Protocol: HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive method for phenolic compounds.

Instrumentation & Conditions:

-

HPLC System: Standard binary or quaternary pump system.

-

Column: C8 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile:Water (e.g., 90:10 v/v) containing 0.1% formic acid[6][17].

-

Flow Rate: 0.8–1.0 mL/min[17].

-

Column Temperature: 40 °C[17].

-

Injection Volume: 20–100 µL[17].

-

Fluorescence Detector (FLD): Excitation wavelength (λex) at ~225 nm and emission wavelength (λem) at ~305 nm[17].

Procedure:

-

Prepare calibration standards of 4-NPAA in the mobile phase or a suitable solvent (e.g., methanol, acetone)[18][19].

-

Prepare the sample by dissolving it in the mobile phase or performing a solid-phase extraction (SPE) for complex matrices (see Protocol 4.4).

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the standards to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify the 4-NPAA concentration in the samples by comparing its peak area to the calibration curve.

Mass Spectrometry (MS) Detection

For unambiguous identification and quantification in complex matrices like sediment, wastewater, or biological tissues, HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is essential[11][20][21].

-

Principle: LC-MS provides mass-to-charge ratio (m/z) information, confirming the molecular weight of the analyte. Electrospray ionization (ESI) is the most common ionization technique. 4-NPAA is typically detected in negative ion mode as the deprotonated molecule [M-H]⁻[11][20].

-

Trustworthiness: The use of isotopically labeled internal standards (e.g., 4-Nonylphenoxy-acetic acid-d2) is critical for accurate quantification, as it corrects for matrix effects and variations in instrument response[22][23].

Protocol: Solid-Phase Extraction (SPE) for LC-MS Analysis of Water Samples

Objective: To concentrate 4-NPAA from an aqueous matrix and remove interfering substances.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.

-

Sample Loading: Acidify the water sample (e.g., to pH 3) and pass it through the conditioned cartridge. The 4-NPAA will be retained on the C18 sorbent.

-

Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

-

Elution: Elute the 4-NPAA from the cartridge using a small volume of a strong organic solvent like methanol or acetone.

-

Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis. This pre-concentration step significantly improves detection limits[20].

Caption: General analytical workflow for 4-NPAA using SPE and LC-MS.

Biological Activity and Toxicological Profile

The toxicological profile of 4-NPAA is characterized by significant local corrosive effects and concerns related to its endocrine-disrupting potential, which is largely attributed to its in-vivo metabolism to 4-nonylphenol (4-NP)[1].

Toxicokinetics and Metabolism

While no specific toxicokinetic studies for 4-NPAA are available, its low molecular weight (278.4 g/mol ) and high lipophilicity (log Kow ~5.8) suggest it is readily bioavailable following oral and dermal exposure[1]. It is expected that 4-NPAA is metabolized in the body and the environment to 4-nonylphenol, a well-documented and more potent endocrine disruptor[1][24]. 4-NP is rapidly absorbed and undergoes extensive first-pass metabolism, primarily through glucuronide and sulfate conjugation[1].

Acute and Local Toxicity

4-NPAA poses significant hazards upon direct contact. The Globally Harmonized System (GHS) classification reflects these risks.

| Hazard Class | GHS Classification | Key Findings | Source(s) |

| Acute Oral Toxicity | Acute Tox. 4 (H302: Harmful if swallowed) | LD₅₀ in rats is 1674 mg/kg body weight. | [1] |

| Skin Corrosion | Skin Corr. 1 (H314: Causes severe skin burns) | Observed corrosive effects in rabbits after 4 hours of exposure. | [1][25] |

| Eye Damage | Eye Dam. 1 (H318: Causes serious eye damage) | Caused damage to the cornea and iris and corrosion of the conjunctiva in rabbits. | [1][26] |

| Skin Sensitization | Skin Sens. 1A (H317: May cause an allergic skin reaction) | A guinea pig maximization test showed skin reactions in 75% of test animals. | [1][27] |

Endocrine Disrupting Activity

The endocrine activity of 4-NPAA is a primary concern. It acts as a xenoestrogen, a foreign chemical that can interfere with the endocrine system by mimicking or blocking natural hormones[3][5].

-

Mechanism of Action: Like its metabolite 4-NP, 4-NPAA can bind to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol[3][28]. This can trigger downstream estrogenic responses. Additionally, in-vitro data shows that 4-NPAA possesses clear anti-androgenic activity, meaning it can block the action of androgens like testosterone[5][25].

-

In-Vivo Evidence: A uterotrophic assay in immature female rats showed that 4-NPAA induced a statistically significant increase in uterine weight, a classic indicator of weak estrogenic activity[25]. In a combined repeated dose toxicity study, effects at 200 mg/kg bw/day included increased uterine weights and effects on the thyroid (increased weight and T4 concentrations)[1].

-

Contextual Potency: It is crucial to note that the estrogenic affinity of 4-NP and its derivatives is thousands of times lower than that of 17β-estradiol[29]. However, widespread environmental exposure can lead to biologically relevant concentrations[30][31].

Caption: Dual endocrine-disrupting mechanisms of 4-NPAA.

Genotoxicity and Carcinogenicity

Available data indicates that 4-NPAA is not genotoxic. It did not show mutagenic activity in bacterial or mammalian cell assays in vitro, nor did it induce micronuclei in the bone marrow of hamsters in vivo[25]. No carcinogenicity studies have been performed on 4-NPAA[25].

Conclusion

(4-Nonylphenoxy)acetic acid is a compound of significant interest due to its dual identity as an industrial chemical and an environmental contaminant. Its synthesis is straightforward via the Williamson ether synthesis, but its analysis in complex matrices requires advanced chromatographic techniques like LC-MS/MS. While its primary human health risks upon direct exposure are severe skin and eye corrosion, its environmental and systemic relevance is defined by its role as an endocrine disruptor. The compound exhibits weak estrogenic and anti-androgenic activities, largely driven by its metabolic conversion to 4-nonylphenol. This technical guide provides the foundational knowledge necessary for researchers to develop robust experimental designs, from chemical synthesis and trace analysis to toxicological evaluation and risk assessment.

References

-

Australian Government Department of Health. (2022). Acetic acid, (4-nonylphenoxy)- - Evaluation statement. Link

-

Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid [3115-49-9]. The MAK-Collection for Occupational Health and Safety. Link

-

SIELC Technologies. (2018). Acetic acid, 2-(4-nonylphenoxy)-. Link

-

Rupa Health. (n.d.). 4-Nonylphenol. Link

-

Connect Journals. (n.d.). NONYLPHENOL : ITS TOXIC EFFECTS ON AQUATIC ORGANISMS. Link

-

Lee, H. R., et al. (2018). Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation. Development & Reproduction. Link

-

Australian Government Department of Health. (2016). Nonylphenol ethoxylates and their sulfate and phosphate esters: Environment tier II assessment. Link

-

Lee, Y. M., et al. (2006). Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus. Biochemical and Biophysical Research Communications. Link

-

U.S. Environmental Protection Agency (EPA). (2010). Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan. Link

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)—Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences. Link

-

ChemicalBook. (2022). Toxicity of Nonylphenol ethoxylate. Link

-

Chemical Safety. (n.d.). chemical label (4-nonylphenoxy)acetic acid. Link

-

Wikipedia. (n.d.). Nonylphenol. Link

-

ChemicalBook. (n.d.). 4-Nonylphenoxyacetic acid. Link

-

ResearchGate. (n.d.). (4-Nonylphenoxy)acetic acid | Request PDF. Link

-

AccuStandard. (n.d.). Nonylphenoxy Acetic Acid CAS # 3115-49-9. Link

-

Ferguson, P. L., et al. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography-Electrospray Mass Spectrometry. Analytical Chemistry. Link

-

Chevron. (2019). Safety Data Sheet. Link

-

Castrol. (2020). SAFETY DATA SHEET. Link

-

CAS Common Chemistry. (n.d.). 4-Nonylphenoxyacetic acid. Link

-

Sigma-Aldrich. (n.d.). Analysis of Alkylphenols Using New Internal Standards. Link

-

BLD Pharm. (n.d.). 3115-49-9|this compound. Link

-

University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Link

-

Genprice Lab. (n.d.). (4-Nonylphenoxy)acetic Acid - CAS Analytical. Link

-

LGC Standards. (n.d.). 4-Nonylphenoxy-acetic acid 10 µg/mL in Acetone. Link

-

LGC Standards. (n.d.). 4-Nonylphenoxyacetic Acid. Link

-

PubMed. (2000). Analysis of alkylphenol ethoxylate metabolites in the aquatic environment using liquid chromatography-electrospray mass spectrometry. Analytical Chemistry. Link

-

MDPI. (2023). SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea. Molecules. Link

-

ResearchGate. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry | Request PDF. Link

-

PubChem. (n.d.). (p-Nonylphenoxy)acetic acid. Link

-

SciELO. (2017). hplc method improvement for 4-nonylphenol determination in anaerobic reactors: decreasing solvent consumption and waste generation. Journal of the Brazilian Chemical Society. Link

-

Wikipedia. (n.d.). Williamson ether synthesis. Link

-

University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Link

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Link

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

-

ChemicalBook. (n.d.). 4-NONYLPHENOXY-ACETIC ACID D2 CAS#: 1219798-75-0. Link

-

U.S. Environmental Protection Agency (EPA). (n.d.). Acetic acid, 2-(4-nonylphenoxy)- - Substance Details. Link

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. 4-Nonylphenoxyacetic acid | 3115-49-9 [chemicalbook.com]

- 3. Nonylphenol - Wikipedia [en.wikipedia.org]

- 4. connectjournals.com [connectjournals.com]

- 5. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetic acid, 2-(4-nonylphenoxy)- | SIELC Technologies [sielc.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4-Nonylphenoxyacetic Acid | LGC Standards [lgcstandards.com]

- 9. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caslab.com [caslab.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Williamson Ether Synthesis [cs.gordon.edu]

- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 17. scielo.br [scielo.br]

- 18. accustandard.com [accustandard.com]

- 19. 4-Nonylphenoxy-acetic acid 10 µg/mL in Acetone [lgcstandards.com]

- 20. Analysis of alkylphenol ethoxylate metabolites in the aquatic environment using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 4-NONYLPHENOXY-ACETIC ACID D2 CAS#: 1219798-75-0 [amp.chemicalbook.com]

- 24. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. series.publisso.de [series.publisso.de]

- 26. cglapps.chevron.com [cglapps.chevron.com]

- 27. chemical-label.com [chemical-label.com]

- 28. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 29. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. epa.gov [epa.gov]

- 31. Toxicity of Nonylphenol ethoxylate_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 2-(4-Nonylphenoxy)acetic Acid

This guide provides an in-depth exploration of the synthetic pathways leading to 2-(4-nonylphenoxy)acetic acid, a compound of interest for its applications as a corrosion inhibitor and its role as a metabolite of nonylphenol.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical understanding and practical, field-proven protocols.

Introduction

This compound (CAS 3115-49-9) is an aryloxyacetic acid derivative characterized by a nonylphenol moiety linked to an acetic acid group via an ether bond.[3] Its synthesis is a crucial step for various research and industrial applications. This guide will focus on the most prevalent and efficient synthetic route, the Williamson ether synthesis, providing a detailed mechanistic explanation and a step-by-step experimental protocol. We will also touch upon potential alternative methodologies and considerations for a greener chemical process.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by an alkoxide or, in this case, a phenoxide.[4][5][6] The overall reaction is valued for its versatility and reliability in forming ether linkages.[6]

The synthesis of this compound via this pathway involves two primary reactants: 4-nonylphenol and an α-haloacetic acid, typically chloroacetic acid. The reaction is facilitated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4][7]

Mechanistic Insights

The reaction proceeds via a well-established SN2 mechanism.[5][6]

-

Deprotonation: The base abstracts the acidic proton from the hydroxyl group of 4-nonylphenol, forming the 4-nonylphenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the parent phenol.

-

Nucleophilic Attack: The newly formed 4-nonylphenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This results in the displacement of the chloride ion, a good leaving group.

-

Formation of the Ether Linkage: The concerted backside attack leads to the formation of the ether bond, yielding the sodium salt of this compound.

-

Acidification: A final acidification step, typically with a mineral acid like hydrochloric acid (HCl), protonates the carboxylate to yield the final product, this compound.[7]

The choice of a primary alkyl halide (in this case, the chloroacetic acid) is critical for the success of the Williamson ether synthesis, as it favors the SN2 mechanism over competing elimination (E2) reactions that are more prevalent with secondary and tertiary alkyl halides.[4][5]

Visualizing the Reaction Pathway

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative and Greener Synthesis Considerations

While the Williamson ether synthesis is robust, there is always a drive towards more environmentally friendly and efficient synthetic methods.

-

Microwave-Assisted Synthesis: The synthesis of aryloxyacetic acids can be accelerated using microwave irradiation. [8]This method often leads to shorter reaction times and potentially higher yields. The reaction can be performed in a "one-pot" manner by mixing the phenol, chloroacetic acid, and sodium hydroxide on a solid support like bentonite with a minimal amount of water and irradiating the mixture. [8]

-

Phase Transfer Catalysis: The use of phase transfer catalysts can improve the efficiency of the Williamson ether synthesis, especially when dealing with reactants of differing solubilities. This can lead to milder reaction conditions and reduced side reactions.

-

Oxidation of Aryloxyethanols: An alternative route involves the preparation of an aryloxyethanol, for instance, by reacting 4-nonylphenol with ethylene oxide. The resulting 2-(4-nonylphenoxy)ethanol can then be oxidized to the corresponding carboxylic acid. [9]This method, however, adds an extra step to the synthesis.

A patent for a "green" synthesis of a related compound, 2-hydroxy-5-nonyl acetophenone oxime, utilizes a solid composite catalyst and microwave treatment to reduce waste and equipment corrosion. [10]While not directly applicable to the synthesis of this compound, it highlights the potential for developing more sustainable protocols.

Conclusion

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a discussion of key experimental considerations. By understanding the underlying principles and following a validated procedure, researchers can confidently synthesize this valuable compound for their specific applications. Further research into microwave-assisted and phase-transfer catalyzed methods may offer avenues for process optimization and greener synthesis in the future.

References

-

Synthesis of Aryloxyacetic Acids, Esters, and Hydrazides Assisted by Microwave Irradiation. Taylor & Francis Online. [Link]

-

Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. ResearchGate. [Link]

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. [Link]

- Process for the preparation of aryloxyacetic acid.

- Process for preparation of alpha-aryloxy acetic acids and their salts.

-

The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

- Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.

-

Williamson Ether Synthesis. YouTube. [Link]

-

Acetic acid, 2-(4-nonylphenoxy)-. SIELC Technologies. [Link]

-

This compound CAS NO.3115-49-9. LookChem. [Link]

-

Preparation of 2-(4-aminophenoxy)acetic acid. PrepChem.com. [Link]

-

(p-Nonylphenoxy)acetic acid. PubChem. [Link]

-

Acetic acid, (4-nonylphenoxy)- - Evaluation statement. Australian Government Department of Health. [Link]

-

(4-Nonylphenoxy)acetic acid. ResearchGate. [Link]

-

Acetic acid, 2-(4-nonylphenoxy)- - Substance Details. US EPA. [Link]

-

(4-Nonylphenoxy)acetic acid. Publisso. [Link]

- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

Sources

- 1. This compound | 3115-49-9 | FN70496 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. WO1989003378A1 - Process for the preparation of aryloxyacetic acid - Google Patents [patents.google.com]

- 10. CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google Patents [patents.google.com]

Physical and chemical properties of (4-Nonylphenoxy)acetic acid

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Nonylphenoxy)acetic Acid

Introduction

(4-Nonylphenoxy)acetic acid, with CAS Registry Number 3115-49-9, is a carboxylic acid derivative of 4-nonylphenol.[1][2][3] This compound holds significance in both industrial and environmental contexts. Industrially, it is utilized for its properties as a corrosion inhibitor, particularly in lubricants and metalworking fluids.[4][5] Environmentally, it is recognized as a principal aerobic biodegradation product of nonylphenol ethoxylates (NPEOs), a widely used class of non-ionic surfactants.[6] Consequently, its presence in environmental matrices is monitored as an indicator of NPEO contamination. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and toxicological profile, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

(4-Nonylphenoxy)acetic acid is characterized by a phenol ring substituted at the para-position with a nonyl group and linked to an acetic acid moiety via an ether bond. The nonyl group is typically a branched isomer mixture, which can influence the compound's physical properties.[7]

-

IUPAC Name: 2-(4-nonylphenoxy)acetic acid[1]

Below is a diagram illustrating the core chemical structure and key functional groups.

Caption: Core structure of (4-Nonylphenoxy)acetic acid.

Physical Properties

The physical properties of (4-Nonylphenoxy)acetic acid are summarized in the table below. It is important to note that some variation exists in reported values, which may be attributable to differences in the isomeric composition of the nonyl chain or the purity of the samples tested.

| Property | Value | Source(s) |

| Physical Form | Liquid | [8] |

| Melting Point | -30 °C to <25 °C | [7][8] |

| 95-97 °C | [5][9] | |

| Boiling Point | ~333 °C (extrapolated at 1013 hPa) | [7] |

| 406.8 ± 20.0 °C (predicted) | [8][9] | |

| 121 °C (at 0.11 Pa) | [7] | |

| Density | 1.0288 g/cm³ (at 20 °C) | [7] |

| Vapor Pressure | 2.5 x 10⁻⁵ hPa (at 25 °C) | [7] |

| Water Solubility | 40 mg/L (at 20 °C, pH 4.2) | [7] |

| pKa | 3.1 - 3.79 (calculated) | [7][8] |

| log Kow (Octanol-Water Partition Coefficient) | 5.4 - 5.8 (undissociated) | [7] |

| 3.6 (at pH 5) | [7][8] |

Expertise & Experience Insight: The significant discrepancy in the reported melting point (-30 °C vs. 95-97 °C) is noteworthy. The lower values are consistent with a branched-chain nonyl group, which disrupts crystal lattice formation, resulting in a liquid or low-melting solid at room temperature.[7] The higher value of 95-97 °C may correspond to a specific, highly pure linear isomer or a related deuterated compound, which can exhibit different packing efficiencies.[5][9] For practical laboratory use, assuming the substance is a viscous liquid at ambient temperature is the most prudent approach.

Chemical Properties

Stability and Reactivity

(4-Nonylphenoxy)acetic acid is considered stable under normal ambient and anticipated storage and handling conditions.[10] Key stability and reactivity insights include:

-

Hazardous Polymerization: Will not occur.[10]

-

Decomposition: No hazardous decomposition products are expected under normal use.[10]

-

Acidity: As a carboxylic acid, it will react with bases to form salts. Its calculated pKa of approximately 3.1 to 3.8 indicates it is a weak acid, comparable in strength to other phenoxyacetic acids.[7][8]

Environmental Fate and Degradation

This compound is an important intermediate in the environmental degradation of nonylphenol ethoxylates (NPEOs). Under aerobic conditions, the ethoxylate chain of NPEOs is progressively shortened, ultimately leading to the formation of (4-Nonylphenoxy)acetic acid and related compounds before the aromatic ring is cleaved.[6]

Caption: Analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP) HPLC is the method of choice for analyzing this compound due to the molecule's hydrophobic nonyl chain. [11]It allows for efficient separation from polar impurities and metabolites.

Trustworthiness: Self-Validating Protocol for RP-HPLC Analysis

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobic interaction with the nonyl group for good retention.

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). Formic acid is used to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.

-

Gradient Example: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm and 275 nm (for the aromatic ring).

-

Injection Volume: 10 µL.

-

System Suitability:

-

Tailing Factor: A peak tailing factor between 0.9 and 1.5 for the analyte ensures good peak shape.

-

Reproducibility: The relative standard deviation (RSD) of peak area for six replicate injections should be <2.0%.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative mode is highly effective for this molecule, as the carboxylic acid readily deprotonates to form the [M-H]⁻ ion.

-

Expected [M-H]⁻ ion: m/z 277.1809. [1]* Key Fragmentation: High-resolution mass spectrometry (LC-ESI-TOF) reveals a characteristic major fragment at m/z 219.1749, corresponding to the loss of the acetic acid moiety and cleavage at the ether bond, leaving the 4-nonylphenoxide ion. [1]This fragmentation is diagnostic for confirming the identity of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets between δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-O-CH₂-): A singlet around δ 4.6 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

-

Nonyl Chain Protons: A series of complex multiplets between δ 0.8-2.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: δ 170-175 ppm.

-

Aromatic Carbons: 4-6 signals between δ 114-158 ppm.

-

Methylene Carbon (-O-CH₂-): δ 65-70 ppm.

-

Aliphatic Carbons: Multiple signals in the δ 14-40 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. * O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. * C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. * C-O Stretch (Ether & Acid): Bands in the 1050-1300 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

Toxicological Profile and Safety

(4-Nonylphenoxy)acetic acid is classified as a hazardous substance with a well-defined toxicological profile based on extensive studies.

-

Acute Toxicity: It is harmful if swallowed, with an oral LD50 of 1674 mg/kg in rats. [12]* Skin and Eye Irritation: The compound is classified as corrosive to the skin and causes serious eye damage. [7][8]In rabbit studies, it caused severe skin burns and corrosion of the conjunctiva. [8]* Sensitization: It is considered a skin sensitizer. [8]* Genotoxicity: Available in vitro and in vivo data indicate the chemical is not genotoxic. [7][8]* Endocrine Activity: The compound has shown evidence of weak endocrine activity. It exhibits slight anti-androgenic and anti-oestrogenic effects in vitro and weak oestrogenic effects in vivo at high doses. [7][8]It is also expected to be metabolized to 4-nonylphenol, a known endocrine disruptor. [8] Handling Precautions: Due to its corrosive nature and sensitization potential, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, must be worn when handling this substance. [13]Work should be conducted in a well-ventilated area or fume hood.

Conclusion

(4-Nonylphenoxy)acetic acid is a compound with distinct physical and chemical properties that dictate its industrial applications and environmental behavior. Its amphiphilic structure, arising from a hydrophobic nonyl tail and a hydrophilic carboxylic acid head, underpins its function as a corrosion inhibitor. A thorough understanding of its analytical profile, particularly using chromatographic and spectrometric techniques, is essential for its accurate identification and quantification in both industrial formulations and environmental samples. Its classification as a corrosive and sensitizing agent necessitates strict adherence to safety protocols during handling and research activities.

References

-

Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid. MAK Value Documentation – Translation of the German version from 2020. The MAK Collection for Occupational Health and Safety, 6(3). Available at: [Link]

-

Australian Government Department of Health. (2022). Acetic acid, (4-nonylphenoxy)-: Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

-

Chemsrc. (n.d.). (4-Nonylphenoxy)acetic acid. Retrieved December 6, 2025, from [Link]

-

ResearchGate. (n.d.). (4-Nonylphenoxy)acetic acid | Request PDF. Retrieved December 6, 2025, from [Link]

-

Chevron. (2019). Safety Data Sheet. Available at: [Link]

-

SIELC Technologies. (2018). Acetic acid, 2-(4-nonylphenoxy)-. Retrieved December 6, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). (p-Nonylphenoxy)acetic acid. PubChem Compound Database. Retrieved December 6, 2025, from [Link]

-

Oriental Journal of Chemistry. (2023). Evaluation of the Chemical Stability and Reactivity of 4-Nonylphenol Isomers, and Bioaccumulation and Toxicity of their Ethoxylated Molecules and Degradation Products. Available at: [Link]

-

Genprice Lab. (n.d.). (4-Nonylphenoxy)acetic Acid - CAS Analytical. Retrieved December 6, 2025, from [Link]

-

Pharmaffiliates. (n.d.). Analytical Information: Nonylphenoxy-4 acetic acid-2. Retrieved December 6, 2025, from [Link]

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved December 6, 2025, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Nonylphenoxyacetic acid. Retrieved December 6, 2025, from [Link]

Sources

- 1. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-nonylphenoxy)acetic acid - Buy (4-nonylphenoxy)acetic acid, 3115-49-9, 221-486-2 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 3. caslab.com [caslab.com]

- 4. scbt.com [scbt.com]

- 5. 4-Nonylphenoxyacetic acid | 3115-49-9 [chemicalbook.com]

- 6. Evaluation of the Chemical Stability and Reactivity of 4-Nonylphenol Isomers, and Bioaccumulation and Toxicity of their Ethoxylated Molecules and Degradation Products – Oriental Journal of Chemistry [orientjchem.org]

- 7. series.publisso.de [series.publisso.de]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. (4-Nonylphenoxy)acetic acid | CAS#:3115-49-9 | Chemsrc [chemsrc.com]

- 10. cglapps.chevron.com [cglapps.chevron.com]

- 11. Acetic acid, 2-(4-nonylphenoxy)- | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Solubility of 2-(4-Nonylphenoxy)acetic Acid

This guide provides a comprehensive overview of the solubility characteristics of 2-(4-Nonylphenoxy)acetic acid, a compound of significant interest in various industrial and research applications, including its use as a corrosion inhibitor and antifoaming agent.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in different solvent systems.

Introduction: Understanding the Molecule

This compound, also known by synonyms such as (p-Nonylphenoxy)acetic acid and 4-Nonylphenoxyacetic acid, is an organic compound with the molecular formula C₁₇H₂₆O₃ and a molecular weight of approximately 278.39 g/mol .[1][2][3][4][5] Its structure, featuring a long nonyl alkyl chain attached to a phenoxyacetic acid moiety, imparts a dual nature to the molecule: a large, non-polar hydrophobic tail and a polar, hydrophilic carboxylic acid head. This amphiphilic character is the primary determinant of its solubility behavior.

The accurate determination of its solubility is crucial for a multitude of applications. In formulation science, understanding its solubility is key to developing stable and effective products. For analytical chemists, this data is essential for choosing appropriate solvents for extraction, purification, and analysis. Furthermore, its environmental fate and transport are heavily influenced by its water solubility.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

-

Polar Protic and Aprotic Solvents: The carboxylic acid group of this compound can engage in hydrogen bonding with protic solvents like alcohols (e.g., methanol, ethanol) and can act as a hydrogen bond acceptor with aprotic polar solvents (e.g., acetone). This interaction promotes solubility in such solvents.

-

Non-Polar Solvents: The extensive nonylphenoxy tail is hydrophobic and interacts favorably with non-polar solvents like hexane and toluene through van der Waals forces.

-

Aqueous Solubility and pH: The carboxylic acid group is ionizable. In alkaline solutions (high pH), the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water. Conversely, in acidic solutions (low pH), the carboxylic acid remains protonated, limiting its water solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical properties and available information, a general solubility profile can be constructed.

| Solvent | Solvent Type | Expected Solubility | Reported Data/Observations | Citation |

| Water | Polar Protic | Insoluble to sparingly soluble | 40 mg/L (at 20°C, pH 4.2); 0.04 mg/L | [6][7] |

| Alkali (e.g., aq. NaOH) | Aqueous Basic | Soluble | Soluble in alkali | [1] |

| Acetone | Polar Aprotic | Soluble | A solution of 10 µg/mL in acetone is commercially available. | [8] |

| Methanol | Polar Protic | Expected to be soluble | Miscible with organic solvents | [1] |

| Ethanol | Polar Protic | Expected to be soluble | Miscible with organic solvents | [1] |

| Dichloromethane | Polar Aprotic | Expected to be soluble | Miscible with organic solvents | [1] |

| Toluene | Non-Polar | Expected to be soluble | Miscible with organic solvents | [1] |

| Hexane | Non-Polar | Expected to be soluble | Miscible with organic solvents | [1] |

Note on Water Solubility Discrepancy: The significant difference in the reported water solubility values (40 mg/L vs. 0.04 mg/L) may be attributable to variations in experimental conditions, such as the exact pH, temperature, and the presence of isomers in the tested material.[6][7] Researchers should be mindful of this discrepancy and consider determining the solubility under their specific experimental conditions.

Experimental Determination of Solubility

For applications requiring precise solubility values, experimental determination is paramount. The following protocol outlines a standard laboratory method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Workflow Diagram

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Phys chem properties – Tephra Bioscience [tephra.in]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. scbt.com [scbt.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Nonylphenoxy)acetic acid mechanism of action as a corrosion inhibitor

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 2-(4-Nonylphenoxy)acetic acid

Executive Summary

Corrosion of metallic infrastructure remains a critical challenge across numerous industries, necessitating the development of effective protective strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of material preservation. This technical guide provides a comprehensive analysis of the mechanism of action for this compound (NPAA), a highly effective adsorption-type inhibitor. NPAA's efficacy stems from its unique amphiphilic molecular structure, featuring a hydrophobic nonylphenoxy tail and a hydrophilic carboxylic acid head group. This structure facilitates its adsorption onto metal surfaces, where it forms a dense, protective barrier. This guide elucidates the dual modes of its adsorption—physisorption and chemisorption—and details the theoretical and experimental methodologies used to validate its performance. We explore how advanced techniques such as electrochemical impedance spectroscopy, potentiodynamic polarization, and X-ray photoelectron spectroscopy, complemented by theoretical modeling like Density Functional Theory, provide a multi-faceted understanding of the inhibitor-metal interface. This document is intended for researchers, material scientists, and chemical engineers seeking a deep, mechanistic understanding of how NPAA functions to protect metals from corrosive degradation.

Introduction to Corrosion and Inhibition Principles

The degradation of metals through electrochemical processes, commonly known as corrosion, is a spontaneous phenomenon driven by the tendency of metals to revert to their more stable, oxidized states. This process involves two simultaneous reactions: an anodic reaction, where the metal dissolves as ions (oxidation), and a cathodic reaction, where a species in the environment is reduced (e.g., hydrogen evolution in acidic media).

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[1] Their action is primarily interfacial, modifying the metal surface to slow down the anodic, cathodic, or both reactions. Inhibitors are broadly classified based on their mechanism and chemical nature:

-

Anodic Inhibitors (Passivators): These compounds, often inorganic oxidizing agents like chromates, form a passive oxide film on the metal surface, slowing the anodic dissolution reaction.[2]

-

Cathodic Inhibitors: These substances either slow the cathodic reaction by forming a barrier on cathodic sites or by poisoning the reduction reaction (e.g., hydrogen evolution).[2]

-

Mixed-Type Inhibitors: Most organic inhibitors fall into this category. They adsorb onto the entire metal surface, impeding both anodic and cathodic reactions simultaneously.[3]

-

Adsorption-Type Inhibitors: These inhibitors, which include NPAA, possess functional groups that allow them to adsorb onto the metal surface, forming a protective film that acts as a physical barrier to corrosive species.[2][4]

The Inhibitor Molecule: this compound (NPAA)

The effectiveness of NPAA as a corrosion inhibitor is intrinsically linked to its molecular architecture. Understanding its structure is fundamental to comprehending its mechanism of action.

Chemical Properties:

NPAA is an amphiphilic molecule, meaning it contains both a water-repelling (hydrophobic) and a water-attracting (hydrophilic) part.

-

Hydrophilic Head: The carboxylic acid group (-COOH) is polar and can interact with the aqueous corrosive medium and the charged metal surface.

-

Hydrophobic Tail: The long nonylphenyl group (C₉H₁₉-C₆H₄-) is nonpolar and provides the bulky, water-repelling component of the molecule.

This dual character is the primary driver of its tendency to accumulate at the metal-solution interface, forming an organized, protective film.

Core Mechanism of Action: Adsorption at the Metal-Solution Interface

The primary mechanism by which NPAA inhibits corrosion is through its adsorption onto the metal surface, creating a barrier that isolates the metal from the aggressive environment.[4] This adsorption process is not monolithic and can occur through two distinct, often simultaneous, pathways: physisorption and chemisorption.

-

Physisorption (Physical Adsorption): This mode involves weaker, electrostatic forces. In an acidic solution, the metal surface typically acquires a net negative charge. The carboxylic acid group of NPAA can become protonated, leading to an electrostatic attraction between the positively charged inhibitor molecule and the negatively charged metal surface. Water molecules are displaced from the surface in this process.

-

Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving charge sharing or transfer, akin to the formation of a coordinate covalent bond. The lone pair electrons on the oxygen atoms of the carboxylate group and the π-electrons of the benzene ring can be shared with the vacant d-orbitals of the iron atoms on the metal surface. This interaction creates a much more stable and robust inhibitor film.

Once adsorbed, the NPAA molecules orient themselves with the hydrophilic head groups attached to the metal surface and the long, hydrophobic nonylphenoxy tails extending into the solution. This orientation creates a dense, non-polar barrier that repels water and other corrosive species (like H⁺ and Cl⁻), effectively blocking the electrochemical reactions responsible for corrosion.

Causality: EIS is a non-destructive technique used to probe the electrical properties of the metal/solution interface. [7][8]It provides detailed information about the protective film formed by the inhibitor, including its resistance and capacitance, which reflect its quality and thickness. [9] Protocol:

-

Cell Setup: The same three-electrode cell as in PDP is used.

-

Stabilization: The system is allowed to reach a stable OCP.

-

AC Perturbation: A small amplitude AC potential signal is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Data Acquisition: The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency.

-

Data Plotting: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots.

-

Analysis: The Nyquist plot for an uninhibited system often shows a single semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). In the presence of an effective inhibitor like NPAA, the diameter of the semicircle increases significantly, indicating a higher R_ct and slower corrosion. [10]The data is fitted to an equivalent electrical circuit to model the interface and extract quantitative values for R_ct and the double-layer capacitance (C_dl).

A high R_ct value signifies strong resistance to charge transfer (corrosion), while a low C_dl value suggests the formation of a thicker protective film or a decrease in the dielectric constant at the interface due to the adsorption of organic molecules. [11]

Surface Analysis Techniques

These methods provide direct visual and chemical evidence of the inhibitor's interaction with the metal.

Causality: XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the atoms within the top few nanometers of a surface. [12]It provides definitive proof that the inhibitor has adsorbed onto the surface and can reveal the nature of the chemical bonds formed with the metal substrate. [13][14][15] Protocol:

-

Sample Preparation: Metal samples are immersed in the corrosive solution with and without NPAA for a set period.

-

Sample Retrieval: To prevent atmospheric oxidation that could corrupt the data, samples are removed, rinsed, and dried within an inert atmosphere (e.g., a nitrogen-filled glove box) before being transferred to the ultra-high vacuum (UHV) chamber of the XPS instrument. [12]3. Analysis: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, from which their binding energy can be calculated.

-

Data Interpretation:

-

Survey Scans: Identify all elements present on the surface. The appearance of C and O signals with intensities corresponding to NPAA on the inhibited sample confirms its presence.

-

High-Resolution Scans: Detailed scans of specific elements (e.g., C 1s, O 1s, Fe 2p) reveal chemical bonding. For instance, the O 1s spectrum can be deconvoluted to show peaks corresponding to the C=O and C-O bonds in the carboxylic acid group, and potentially a new peak indicating an Fe-O bond, providing direct evidence of chemisorption. [16]The Fe 2p spectrum can confirm if the inhibitor is adsorbed on a bare metal surface or an oxide layer. [12]

-

Causality: SEM is used to visualize the surface topography at high magnification. Its purpose is to provide a qualitative, visual comparison of the extent of corrosion damage on an uninhibited surface versus a surface protected by NPAA.

Data Interpretation: SEM images of a metal sample exposed to the corrosive medium without inhibitor are expected to show a rough, pitted, and damaged surface. In contrast, the sample protected with NPAA should exhibit a much smoother and more intact surface, visually demonstrating the effectiveness of the protective film. [3][16]

Factors Influencing Inhibition Efficiency

The performance of NPAA is not static and can be influenced by several operational parameters.

-

Inhibitor Concentration: Inhibition efficiency generally increases with NPAA concentration up to a certain point, known as the critical micelle concentration (CMC) or the point where monolayer surface coverage is complete. Beyond this optimal concentration, the efficiency may plateau.

-

Temperature: The effect of temperature is complex. For physisorption, efficiency tends to decrease with increasing temperature as the weaker electrostatic bonds are disrupted by thermal energy. [17][18]For chemisorption, efficiency may initially increase with temperature as it provides the activation energy for bond formation, but it will decrease at very high temperatures due to desorption or degradation of the inhibitor. [19][20]* Environmental Composition: The pH of the solution and the presence of specific ions, particularly halides like chloride (Cl⁻), can significantly impact inhibitor performance. Chloride ions are highly aggressive and can compete with the inhibitor for adsorption sites on the metal surface.

Conclusion

This compound serves as a highly effective mixed-type corrosion inhibitor, primarily operating through an adsorption mechanism. Its amphiphilic structure is key to its function, enabling it to self-assemble at the metal-solution interface and form a durable, hydrophobic barrier. The protective film is established through a combination of electrostatic physisorption and stronger, covalent chemisorption, the latter involving electron sharing between the molecule's oxygen atoms and the metal's d-orbitals. This mechanistic understanding is robustly supported by a combination of theoretical modeling and advanced experimental validation. Electrochemical techniques like PDP and EIS quantify its high efficiency in reducing corrosion rates, while surface-sensitive methods like XPS and SEM provide direct chemical and visual confirmation of the protective film. This comprehensive guide underscores the sophisticated, multi-faceted nature of modern corrosion inhibition science.

References

Sources

- 1. rjwave.org [rjwave.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 5. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. ijcsi.pro [ijcsi.pro]

- 8. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. youtube.com [youtube.com]